molecular formula C8H8O3S B8467299 4-Hydroxy-3-methylsulfanylbenzoic acid

4-Hydroxy-3-methylsulfanylbenzoic acid

Cat. No. B8467299
M. Wt: 184.21 g/mol
InChI Key: RFZWUDLNHIWPJP-UHFFFAOYSA-N
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Patent
US07582660B2

Procedure details

A suspension of 7c (0.5 g; 2.5 mmol) in glacial acetic acid/48% strength hydrobromic acid (1+1, 7 ml) was stirred under reflux for 6 h. The reaction mixture was cooled, added to H2O (20 ml) and adjusted to pH 2 using 10% strength Na2CO3 solution. The aqueous solution was extracted with diethyl ether (4×20 ml). The combined organic extract was washed with saturated NaCl solution (2×), dried over Na2SO4 and concentrated. On standing at room temperature, the off-brown oily residue (7d) crystallized out. The crystals were triturated with H2O, filtered off and dried.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[S:12][CH3:13].Br.O.C([O-])([O-])=O.[Na+].[Na+]>C(O)(=O)C>[OH:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[S:12][CH3:13] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=C(C=C(C(=O)O)C=C1)SC
Name
Quantity
7 mL
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with diethyl ether (4×20 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with saturated NaCl solution (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
On standing at room temperature
CUSTOM
Type
CUSTOM
Details
the off-brown oily residue (7d) crystallized out
CUSTOM
Type
CUSTOM
Details
The crystals were triturated with H2O
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C(=O)O)C=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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